molecular formula C22H25N3O4S2 B2815016 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone CAS No. 897487-61-5

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone

Cat. No.: B2815016
CAS No.: 897487-61-5
M. Wt: 459.58
InChI Key: XXIHOZBYKBDRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone is a synthetic compound featuring a benzo[d]thiazole core substituted with a methoxy (-OCH₃) group at position 4 and a methyl (-CH₃) group at position 5. The benzothiazole moiety is linked to a piperazine ring via position 2, and the piperazine nitrogen is further functionalized with a 2-tosylethanone group (tosyl = toluenesulfonyl).

Properties

IUPAC Name

1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-15-4-7-17(8-5-15)31(27,28)14-19(26)24-10-12-25(13-11-24)22-23-20-18(29-3)9-6-16(2)21(20)30-22/h4-9H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIHOZBYKBDRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone, also known by its CAS number 941926-05-2, is a complex organic compound that has garnered attention for its potential pharmacological applications. The compound features a piperazine ring and a benzo[d]thiazole moiety, which are often associated with diverse biological activities including anticancer and antimicrobial properties . This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C22H25N3O4S, with a molecular weight of 487.6 g/mol. The presence of nitrogen-containing rings contributes to its biological activity .

Property Value
Molecular FormulaC22H25N3O4S
Molecular Weight487.6 g/mol
CAS Number941926-05-2

The exact mechanism of action for this compound remains partially elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in various biological pathways. Such interactions could modulate cellular processes related to cancer proliferation and microbial growth .

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, derivatives containing the benzo[d]thiazole structure have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

A study reported that related compounds were effective against human cancer cell lines, suggesting potential for therapeutic development . The specific anticancer activity of this compound requires further investigation, particularly in vivo studies to confirm efficacy and safety.

Antimicrobial Activity

The benzo[d]thiazole moiety is well-documented for its antimicrobial properties. Compounds in this class have been shown to inhibit the growth of various bacterial strains and fungi . The presence of the piperazine ring may enhance these properties by facilitating interactions with microbial targets.

Case Studies

Several studies have explored the biological effects of related compounds:

  • M4 Muscarinic Receptor Modulation : A related compound was identified as a positive allosteric modulator at the M4 muscarinic receptor, demonstrating significant efficacy and selectivity . This finding suggests that similar compounds could be developed for neurological applications.
  • Anticancer Activity : In vitro studies demonstrated that derivatives similar to this compound exhibited cytotoxic effects on cancer cell lines, indicating potential as novel anticancer agents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzo[d]thiazole moieties exhibit promising anticancer properties. For instance, studies have shown that derivatives of benzo[d]thiazole can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Case Study:
A study involving derivatives of benzo[d]thiazole demonstrated that these compounds could inhibit the proliferation of human cancer cells. The presence of the piperazine ring in the structure enhances the interaction with biological targets, potentially increasing efficacy against tumors .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Research highlights that benzo[d]thiazole derivatives can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bactericidal effects.

Case Study:
In vitro studies have shown that compounds similar to 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone possess significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Neuroprotective Effects

The piperazine component is known for its neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. Research suggests that compounds with similar structures can modulate neurotransmitter systems, providing protective effects against neuronal damage.

Case Study:
A study focused on piperazine derivatives indicated their potential in reducing oxidative stress and inflammation in neuronal cells, suggesting a pathway for therapeutic applications in conditions like Alzheimer's disease .

Biochemical Applications

The compound's unique structure allows it to serve as a useful tool in biochemical assays and drug discovery. Its ability to interact with various biological targets makes it suitable for investigating biochemical pathways and mechanisms.

Case Study:
Research has utilized similar compounds as probes in PET imaging studies to assess serotonin receptor activity in vivo. This application highlights the importance of such compounds in understanding complex biological systems .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name/Identifier Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Yield (%) Melting Point (°C) Notable Properties
Target Compound Benzo[d]thiazole + Piperazine 4-OCH₃, 7-CH₃, Tosylethanone ~495 (estimated) N/A N/A Electron-withdrawing tosyl group
1f (Molecules 2013) Thiazole + Piperazine + Urea Hydroxy-methoxybenzylidene hydrazine, Trifluoromethylphenyl 667.9 (ESI-MS) 70.7 198–200 High polarity due to urea moiety
11d (Molecules 2013) Thiazole + Piperazine + Urea Trifluoromethylphenyl, Hydrazinyl-2-oxoethyl 534.1 (ESI-MS) 85.3 N/A Enhanced solubility from hydrazine
3d (Molecules 2013) Coumarin + Thiazole + Piperazine Bis(trifluoromethyl)phenyl, Chromenone substituent 788.3 (ESI-MS) 70.1 225–226 Fluorescent properties
Compound 3la (Chemical Science ESI) Benzo[d]thiazole + Morpholine tert-Butylphenyl, Morpholinoethen-1-ol 352.2 (HRMS) N/A N/A Chiral center from morpholine
Compound 21 (Arylpiperazine Study) Thiophene + Piperazine Trifluoromethylphenyl, Thiophene ~350 (estimated) N/A N/A Planar thiophene enhances π-stacking

Spectral and Analytical Data

  • ESI-MS : The target compound’s molecular ion would likely appear near m/z 495 ([M+H]⁺), comparable to simpler benzothiazole-piperazine hybrids (e.g., 11d at m/z 534.1 ). Tosyl groups may induce fragmentation patterns distinct from urea or hydrazine derivatives.
  • 1H-NMR : Expected aromatic signals for the 4-methoxy-7-methylbenzothiazole (δ 6.8–8.0 ppm) and piperazine protons (δ 2.5–3.5 ppm), similar to compounds 1f and 3d .

Pharmacological and Physicochemical Implications

  • Electron-Withdrawing Effects : The tosyl group in the target compound may enhance metabolic stability compared to electron-donating groups (e.g., methoxy in 11l ).
  • Solubility : Urea derivatives (1f, 11d) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the target’s tosyl group could reduce solubility but improve membrane permeability .
  • Bioactivity : Piperazine-thiazole hybrids (e.g., 11a–11o) show affinity for kinase targets and antimicrobial activity . The target’s benzothiazole-tosyl combination may confer unique selectivity profiles.

Q & A

Basic: What are the key synthetic pathways for this compound, and what purification techniques are recommended?

The synthesis typically involves three critical steps:

Formation of the benzo[d]thiazole core : A cyclization reaction using substituted anilines and thiourea derivatives under acidic conditions.

Piperazine coupling : The benzo[d]thiazole is reacted with piperazine via nucleophilic substitution or Buchwald-Hartwig amination, requiring precise pH and temperature control (60–80°C) .

Tosylation : The ethyl ketone intermediate is treated with tosyl chloride in anhydrous dichloromethane, followed by quenching with ice-water.
Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to achieve >95% purity .

Advanced: How can researchers optimize the coupling reaction between the benzo[d]thiazole and piperazine to minimize by-products?

By-products often arise from incomplete substitution or oxidation. Optimization strategies include:

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve coupling efficiency .
  • Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance reactivity but require strict anhydrous conditions to avoid hydrolysis .
  • Temperature modulation : Lower temperatures (40–50°C) reduce side reactions, while microwave-assisted synthesis can accelerate the reaction .
    Monitor progress via TLC or LC-MS to isolate intermediates before proceeding .

Basic: Which spectroscopic techniques are essential for structural confirmation, and what key features should be identified?

  • ¹H/¹³C NMR : Identify the methoxy singlet (~δ 3.8 ppm), piperazine methylene protons (δ 2.5–3.5 ppm), and tosyl aromatic protons (δ 7.6–7.8 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error. Expected m/z for C₂₂H₂₈N₃O₃S₂: ~478.12 .
  • IR : Detect carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .

Advanced: How should contradictory NMR and MS data be resolved analytically?

Contradictions may arise from impurities or tautomerism. Mitigation steps:

  • Repeat under deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
  • High-resolution MS/MS : Fragment ion analysis distinguishes isobaric impurities .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals, especially in the piperazine and benzo[d]thiazole regions .

Basic: What in vitro assays are suitable for evaluating antimicrobial activity?

  • Broth microdilution (CLSI guidelines) : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill assays : Assess bactericidal vs. bacteriostatic effects at 2× MIC .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to calculate selectivity indices .

Advanced: What structural modifications enhance pharmacokinetic properties without compromising bioactivity?

  • Lipophilicity adjustment : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzo[d]thiazole to improve membrane permeability .
  • Metabolic stability : Replace the methoxy group with a methylsulfonyl moiety to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Esterify the tosyl group for enhanced solubility, with enzymatic cleavage in vivo .

Basic: What safety precautions are critical during synthesis and handling?

  • PPE : Gloves, goggles, and lab coats to avoid dermal exposure.
  • Ventilation : Use fume hoods when handling tosyl chloride (corrosive, moisture-sensitive) .
  • Waste disposal : Neutralize acidic/by-product streams before disposal .

Advanced: How can computational tools predict binding affinity to target enzymes?

  • Molecular docking (AutoDock Vina) : Screen against targets like E. coli DNA gyrase (PDB: 1KZN). Validate with MM-GBSA binding energy calculations .
  • MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories.
  • In vitro validation : Compare predicted IC₅₀ with enzyme inhibition assays (e.g., ATPase activity for gyrase) .

Basic: What are common challenges in scaling up synthesis from mg to gram scale?

  • Exothermic reactions : Use jacketed reactors with temperature control during tosylation .
  • Purification scalability : Replace column chromatography with fractional crystallization for cost efficiency .
  • Yield optimization : Increase catalyst loading (e.g., 10 mol% Pd) and optimize stoichiometry (1:1.2 benzo[d]thiazole:piperazine) .

Advanced: How to address contradictory bioactivity data across studies?

  • Standardize protocols : Use identical strains, media, and inoculum sizes (e.g., 1×10⁶ CFU/mL) .
  • Structural analogs : Compare with derivatives (e.g., 7-chloro vs. 7-methyl substitutions) to isolate substituent effects .
  • Batch variability analysis : Characterize compound purity (HPLC >98%) and confirm stability under assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.